molecular formula C10H13Cl2F3N2 B2600964 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride CAS No. 1909318-71-3

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride

Cat. No.: B2600964
CAS No.: 1909318-71-3
M. Wt: 289.12
InChI Key: UQKVKCSWSXDBJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride is a chemical compound known for its unique structure and properties. This compound features a pyridine ring substituted with a pyrrolidine group at the 3-position and a trifluoromethyl group at the 5-position, with the entire molecule existing as a dihydrochloride salt. The presence of the trifluoromethyl group imparts significant chemical stability and lipophilicity, making it a valuable compound in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Pyridine Core: The pyridine core can be synthesized through a variety of methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF₃I) or Ruppert-Prakash reagent (TMSCF₃) under conditions that facilitate the formation of the C-CF₃ bond.

    Attachment of the Pyrrolidine Ring: The pyrrolidine ring can be attached via nucleophilic substitution reactions, where a suitable pyridine derivative is reacted with a pyrrolidine precursor.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques, automated synthesis, and rigorous purification processes such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The pyrrolidine ring can be oxidized to form corresponding lactams or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, potentially leading to partially or fully reduced products.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) for nucleophilic substitution or halogenating agents for electrophilic substitution are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield lactams, while reduction could produce partially hydrogenated pyridine derivatives.

Scientific Research Applications

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition due to its structural similarity to biologically active molecules.

    Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity by increasing lipophilicity and metabolic stability. The pyrrolidine ring can interact with active sites through hydrogen bonding or hydrophobic interactions, modulating the activity of the target protein.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyrrolidin-3-yl)-6-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 6-position.

    2-(Pyrrolidin-3-yl)-4-(trifluoromethyl)pyridine: Similar structure but with the trifluoromethyl group at the 4-position.

    2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)benzene: A benzene analogue with similar substituents.

Uniqueness

2-(Pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride is unique due to the specific positioning of the trifluoromethyl group, which significantly influences its chemical properties and biological activity. This positioning can affect the compound’s reactivity, binding affinity, and overall stability, making it distinct from its analogues.

Properties

IUPAC Name

2-pyrrolidin-3-yl-5-(trifluoromethyl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2.2ClH/c11-10(12,13)8-1-2-9(15-6-8)7-3-4-14-5-7;;/h1-2,6-7,14H,3-5H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKVKCSWSXDBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C2=NC=C(C=C2)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1909318-71-3
Record name 2-(pyrrolidin-3-yl)-5-(trifluoromethyl)pyridine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.